molecular formula C15H31NO7 B609480 N-Boc-PEG5-alcohol CAS No. 1404111-67-6

N-Boc-PEG5-alcohol

Cat. No. B609480
CAS RN: 1404111-67-6
M. Wt: 337.41
InChI Key: PBWLVPPLXJCLBC-UHFFFAOYSA-N
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Description

N-Boc-PEG5-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

N-Boc-PEG5-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of N-Boc-PEG5-alcohol is C15H31NO7 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate . The molecular weight is 337.41 g/mol .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

The molecular weight of N-Boc-PEG5-alcohol is 337.41 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 16 . The topological polar surface area is 95.5 Ų . The heavy atom count is 23 .

Scientific Research Applications

Drug Delivery Systems

“N-Boc-PEG5-alcohol” is a PEG linker that plays a crucial role in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is essential for drug delivery . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This makes it a valuable component in the development of drug delivery systems.

Bioconjugation

In bioconjugation, “N-Boc-PEG5-alcohol” serves as a linker that can connect biomolecules with payloads in a selective and efficient manner . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This property is particularly useful in the creation of antibody-drug conjugates (ADCs), where a stable linkage between cytotoxic drugs and antibodies is required .

PEGylation

“N-Boc-PEG5-alcohol” is used in PEGylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules, improving their properties . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Pharmaceuticals

In the pharmaceutical industry, “N-Boc-PEG5-alcohol” is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Biotechnology

“N-Boc-PEG5-alcohol” is used in biotechnology for protein functionalization . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This property is particularly useful in the creation of recombinant protein drugs .

Chemical Synthesis

“N-Boc-PEG5-alcohol” is used in chemical synthesis as a PEG linker . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This makes it a valuable component in the synthesis of various chemical compounds .

Materials Science

In materials science, “N-Boc-PEG5-alcohol” can be used to modify the surface properties of materials . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Nanotechnology

“N-Boc-PEG5-alcohol” is used in nanotechnology for the preparation of nanocarriers . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Safety And Hazards

N-Boc-PEG5-alcohol may cause respiratory irritation and skin irritation . It also causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area . Avoid breathing mist/vapours/spray .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h17H,4-13H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWLVPPLXJCLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-PEG5-alcohol

CAS RN

1404111-67-6
Record name tert-Butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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